Lanthanum,tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato-ko3,ko5)-

Description

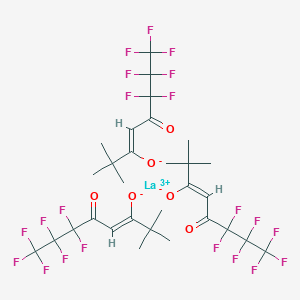

La(fod)₃ is a lanthanum(III) complex coordinated with three 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate (fod) ligands. The fod ligand is a fluorinated β-diketonate, characterized by its electron-withdrawing trifluoromethyl (CF₃) and heptafluoropropyl (C₃F₇) groups, which enhance the ligand's stability, volatility, and solubility in non-polar solvents . This complex is synthesized by reacting lanthanum chloride with the deprotonated fod ligand in ethanol, followed by purification .

La(fod)₃ is widely used in:

- Nuclear magnetic resonance (NMR) spectroscopy as a chiral shift reagent to resolve enantiomeric signals .

- Optoelectronic materials, where its thermal stability and compatibility with plasma deposition enable the formation of lanthanum-doped thin films without high-temperature annealing .

- Atomic layer deposition (ALD), though its high melting point (>150°C) and low vapor pressure limit its utility compared to liquid precursors .

Properties

CAS No. |

19106-89-9 |

|---|---|

Molecular Formula |

C30H33F21LaO6 |

Molecular Weight |

1027.4 g/mol |

IUPAC Name |

tris((Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one);lanthanum |

InChI |

InChI=1S/3C10H11F7O2.La/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,19H,1-3H3;/b3*6-4-; |

InChI Key |

ZBOYYNSAYKHYKM-KYQUTVEVSA-N |

Isomeric SMILES |

CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.[La] |

Canonical SMILES |

CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[La] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lanthanum tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) typically involves the reaction of lanthanum chloride with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of lanthanum tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The final product is often obtained through multiple recrystallization steps to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Lanthanum tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced using reducing agents such as sodium borohydride.

Substitution: The ligand exchange reactions are common, where the 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate ligands can be replaced by other ligands.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Ligand exchange reactions typically involve the use of other beta-diketones or similar ligands in an organic solvent under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of lanthanum oxide, while reduction may yield lanthanum complexes with reduced ligands.

Scientific Research Applications

Lanthanum tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other lanthanum complexes and as a catalyst in various organic reactions.

Biology: Employed in the study of biological systems due to its luminescent properties, which allow for the tracking of molecular interactions.

Medicine: Investigated for potential use in medical imaging and as a therapeutic agent due to its ability to form stable complexes with biomolecules.

Industry: Utilized in the production of advanced materials, such as luminescent materials for displays and sensors.

Mechanism of Action

The mechanism by which lanthanum tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) exerts its effects is primarily through its ability to form stable complexes with other molecules. The lanthanum ion acts as a central metal ion, coordinating with the oxygen atoms of the 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate ligands. This coordination allows the compound to interact with various molecular targets and pathways, leading to its diverse applications in research and industry.

Comparison with Similar Compounds

Comparison with Similar Lanthanide β-Diketonates

Structural and Ligand-Based Differences

The performance of La(fod)₃ is heavily influenced by the fluorinated fod ligand. Key comparisons with analogous complexes include:

| Compound | Ligand Structure | Key Features |

|---|---|---|

| La(fod)₃ | CF₃, C₃F₇ groups | High electronegativity, thermal stability, low proton interference in NMR |

| La(dpm)₃ | (C(CH₃)₃)₂CO⁻ (dipivaloylmethanate) | Bulky tert-butyl groups; lower thermal stability than fod |

| La(hfac)₃ | CF₃COCHCOCF₃ (hexafluoroacetylacetonate) | Higher volatility than fod but prone to ligand decomposition |

| La(tmhd)₃ | (C(CH₃)₃)COCHCOC(CH₃)₃ (tetramethylheptanedionate) | Non-fluorinated; used in OLEDs but susceptible to C–H quenching |

Structural Impact :

- Fluorination in fod reduces C–H bonds, minimizing non-radiative energy loss in photoluminescence (PL) applications. For example, Yb(fod)₃ retains PL intensity in deuterated solvents, whereas C–H bonds in tmhd ligands quench emissions .

- The absence of protons in some fluorinated derivatives (e.g., CF₂Cl-substituted fod analogs) eliminates background signals in NMR, outperforming Eu(fod)₃ in shift reagent applications .

Thermal Stability and Sublimation Behavior

Thermogravimetric analysis (TGA) reveals distinct sublimation profiles:

| Compound | Sublimation Temperature Range | Thermal Stability Notes |

|---|---|---|

| La(fod)₃ | 550–600 K | High stability due to strong La–O bonds and fluorination |

| La(dpm)₃ | 480–520 K | Lower stability; decomposes at moderate temperatures |

| La(hfac)₃ | 450–500 K | Volatile but prone to ligand dissociation |

- La(fod)₃ requires higher temperatures for sublimation, making it suitable for high-temperature processes like ALD but challenging for low-temperature applications .

- Water of crystallization in hydrated forms (e.g., La(fod)₃·H₂O) is removed at 380–400 K, leaving an anhydrous complex stable until sublimation .

Application-Specific Performance

NMR Shift Reagents

- Eu(fod)₃ vs. Eu(dpm)₃ : Eu(fod)₃ induces larger chemical shifts in 5-methoxychromone derivatives due to stronger Lewis acidity from fluorination, whereas Eu(dpm)₃ exhibits weaker coordination .

- Advantage of fod: Fluorinated ligands improve solubility in chloroform and carbon tetrachloride, enabling use in non-polar solvents .

Optoelectronic Materials

- Er(fod)₃ retains Er³⁺ ions in an Er₂O₃-like coordination environment during plasma deposition, eliminating the need for post-deposition annealing .

- Yb(fod)₃ demonstrates enhanced PL intensity when deuterated solvents replace C–H bonds, achieving a 5× intensity boost in methanol-d₄ compared to CH₃OH .

Atomic Layer Deposition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.